REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:5]=2[N:6]=1.CN(C)C1N=CC(C2SC3C=C(O)C=CC=3N=2)=CN=1.B(Br)(Br)Br>CO>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1
|
Name
|
|
Quantity
|
0.832 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C=CC(=C2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
after being stirred on, the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
A slurry of this residue in EtOAc was filtered through silica
|
Type
|
WASH
|
Details
|
eluted with EtOAc/DCM/MeOH 10:10:1 and DCM/MeOH 9:1
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.602 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |